molecular formula C17H28N4OS B7648012 N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide

N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide

Cat. No. B7648012
M. Wt: 336.5 g/mol
InChI Key: SIHGOAJDPYRUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the pathogenesis of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide inhibits BTK by binding to the enzyme's active site, thereby blocking downstream signaling pathways involved in B-cell receptor signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in the induction of apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on BTK, with minimal activity against other kinases. This selectivity is thought to contribute to the drug's favorable safety profile. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling. However, one limitation of this compound is its potential for off-target effects, which could lead to unwanted toxicity. Additionally, this compound may not be effective in all patients, as some tumors may have alternative pathways for B-cell receptor signaling.

Future Directions

There are several potential future directions for the development of N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide. One area of interest is the combination of this compound with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies. Another potential direction is the evaluation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Additionally, the development of biomarkers to predict response to this compound could help identify patients who are most likely to benefit from the drug.

Synthesis Methods

N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide can be synthesized using a multi-step process that involves the coupling of various intermediates. The synthesis method involves the use of various reagents and solvents, such as triethylamine, dimethylformamide, and dichloromethane. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity and has been shown to inhibit BTK signaling and downstream pathways.

properties

IUPAC Name

N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4OS/c22-16(20-15-4-2-1-3-5-15)6-9-18-14-7-11-21(12-8-14)17-19-10-13-23-17/h10,13-15,18H,1-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHGOAJDPYRUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCNC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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